alpha-Dansyl-L-arginine hydrochloride

Catalog No.
S14663099
CAS No.
M.F
C18H26ClN5O4S
M. Wt
443.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Dansyl-L-arginine hydrochloride

Product Name

alpha-Dansyl-L-arginine hydrochloride

IUPAC Name

5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;hydrochloride

Molecular Formula

C18H26ClN5O4S

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C18H25N5O4S.ClH/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20;/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21);1H

InChI Key

GIBVMBPNGCSGGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Alpha-Dansyl-L-arginine hydrochloride is a synthetic compound characterized by its unique structure, which includes a dansyl group attached to the amino acid L-arginine. Its molecular formula is C18H25N5O4SHClC_{18}H_{25}N_{5}O_{4}S\cdot HCl, and it has a molecular weight of approximately 443.95 g/mol . The dansyl moiety provides fluorescence properties, making this compound valuable in biochemical assays and studies.

Typical of amino acids and their derivatives. Notably, it can undergo hydrolysis, where the peptide bond can be cleaved, releasing L-arginine and the dansyl group under acidic or enzymatic conditions. Additionally, it can react with electrophiles due to the nucleophilic nature of the amino group in L-arginine, facilitating conjugation reactions that are useful in labeling proteins or other biomolecules.

This compound exhibits significant biological activity, particularly as a substrate for various enzymes and proteins. It has been shown to bind to serum albumin, which may influence drug delivery and pharmacokinetics . Furthermore, alpha-Dansyl-L-arginine hydrochloride acts as an antimicrobial peptide, demonstrating potential in therapeutic applications against microbial infections . Its fluorescence properties also allow it to serve as a marker in studies involving protein interactions and cellular processes.

The synthesis of alpha-Dansyl-L-arginine hydrochloride typically involves several steps:

  • Protection of Functional Groups: The amino groups of L-arginine are protected to prevent unwanted reactions during the synthesis.
  • Dansylation: The protected L-arginine is reacted with dansyl chloride under basic conditions to introduce the dansyl group.
  • Deprotection: The protecting groups are removed to yield alpha-Dansyl-L-arginine.
  • Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

Alpha-Dansyl-L-arginine hydrochloride finds applications in various fields:

  • Biochemical Research: Used as a fluorescent marker for studying protein interactions and binding sites.
  • Drug Development: Serves as a tool for understanding drug binding mechanisms and optimizing drug design.
  • Antimicrobial Studies: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial membranes .

Interaction studies involving alpha-Dansyl-L-arginine hydrochloride primarily focus on its binding properties with proteins such as serum albumin and other receptors. These studies utilize techniques like fluorescence spectroscopy to analyze binding affinities and kinetics. The unique dansyl group allows for real-time monitoring of these interactions, providing insights into the dynamic processes governing drug-protein interactions .

Several compounds share structural similarities with alpha-Dansyl-L-arginine hydrochloride, each offering unique properties:

Compound NameStructure/CharacteristicsUnique Features
Dansyl-L-asparagineSimilar dansyl group; contains asparagine instead of arginineOften used in protein labeling
Dansyl-L-glutamateContains glutamate; similar dansyl moietyUseful in studying glutamate receptors
Dansyl-L-lysineContains lysine; similar structureEmployed in studies involving lysine residues

Alpha-Dansyl-L-arginine hydrochloride is distinguished by its specific amino acid composition (L-arginine) and its particular binding characteristics which make it especially relevant for studying arginine-related biological processes .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

443.1394032 g/mol

Monoisotopic Mass

443.1394032 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

Explore Compound Types